REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH:14]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:15]([N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]2)=[C:4]([F:28])[CH:3]=1.[N:29]1[CH:34]=[CH:33][CH:32]=[C:31]([C:35]2[CH:43]=[CH:42][CH:41]=[CH:40][C:36]=2[C:37](O)=[O:38])[CH:30]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[OH-].[Na+]>C(O)C.CC(OC)(C)C.ClCCl.CN(C=O)C>[CH2:20]([N:17]([CH2:18][CH3:19])[C:15]([CH:14]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)[N:11]1[CH2:12][CH2:13][N:8]([C:5]2[CH:6]=[CH:7][C:2]([NH:1][C:37](=[O:38])[C:36]3[CH:40]=[CH:41][CH:42]=[CH:43][C:35]=3[C:31]3[CH:30]=[N:29][CH:34]=[CH:33][CH:32]=3)=[CH:3][C:4]=2[F:28])[CH2:9][CH2:10]1)=[O:16])[CH3:21] |f:2.3,5.6|
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Name
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2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide
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Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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NC1=CC(=C(C=C1)N1CCN(CC1)C(C(=O)N(CC)CC)C1=CC=CC=C1)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)C1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CC(C)(C)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The resulting brown colored reaction mixture was stirred at ambient temperature for 16 h
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL, round-bottomed flask under a positive pressure of nitrogen was equipped with a magnetic stirrer
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Type
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CONCENTRATION
|
Details
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The reaction mixture was then concentrated on the rotary evaporator
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Type
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CUSTOM
|
Details
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to yield an oil
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Type
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ADDITION
|
Details
|
To this oil was added
|
Type
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STIRRING
|
Details
|
The biphasic solution was stirred for 0.5 h after which phases
|
Duration
|
0.5 h
|
Type
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CUSTOM
|
Details
|
were separated
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a viscous brown oil
|
Type
|
TEMPERATURE
|
Details
|
heated to ˜60° C. in a water bath for 1 h
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The product was collected by filtration through a medium porosity glass frit
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Type
|
WASH
|
Details
|
washed with a mixture of EtOH/MTBE (1:1.25, 22.5 mL×2)
|
Type
|
CUSTOM
|
Details
|
the filter-cake dried thoroughly under house vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C(N1CCN(CC1)C1=C(C=C(C=C1)NC(C1=C(C=CC=C1)C=1C=NC=CC1)=O)F)C1=CC=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |